N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a thiadiazole ring, and a phenylsulfanyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidinone Ring: The synthesis begins with the preparation of the pyrrolidinone ring.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving appropriate thiosemicarbazide derivatives.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions, typically using phenylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput parallel synthesis techniques and automated reaction monitoring to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenylthiol and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones: These compounds share the pyrrolidinone ring and have similar synthetic routes.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring are widely used in medicinal chemistry due to their biological activities.
Uniqueness
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to the combination of the pyrrolidinone, thiadiazole, and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O2S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(13-27-16-9-5-2-6-10-16)21-20-23-22-19(28-20)14-11-18(26)24(12-14)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,21,23,25) |
InChI Key |
SYPQSDBZLMFIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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